

A Comprehensive Technical Guide to Rimonabant-d10 Hydrochloride

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Compound of Interest		
Compound Name:	Rimonabant-d10 Hydrochloride	
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Abstract: This document provides a detailed technical overview of **Rimonabant-d10 Hydrochloride**, a deuterated analog of the selective cannabinoid-1 (CB1) receptor antagonist/inverse agonist, Rimonabant. It is primarily utilized as an internal standard for the precise quantification of Rimonabant in various biological matrices using mass spectrometry. This guide covers its core physicochemical properties, key quantitative data including receptor binding affinities and pharmacokinetic parameters, its mechanism of action through the CB1 receptor signaling pathway, and detailed experimental protocols for its scientific application.

Core Physicochemical Properties

Rimonabant-d10 Hydrochloride is a stable, isotopically labeled form of Rimonabant Hydrochloride. The strategic replacement of ten hydrogen atoms with deuterium provides a distinct mass signature, making it an ideal internal standard for analytical studies.



Property	Value	Citation
Chemical Name	5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-(piperidinyl-d10)-1H-pyrazole-3-carboxamide Hydrochloride	[1]
CAS Number	1044909-61-6	[2][3]
Molecular Formula	C22H11D10Cl3N4O·HCl	[1][4]
Molecular Weight	510.31 g/mol	[1][2][4]

Note on CAS Number: While 1044909-61-6 is the most frequently cited CAS number for the hydrochloride salt, the unlabeled hydrochloride form is registered under 158681-13-1[1][5][6]. The free base deuterated form, Rimonabant-d10, is listed under CAS 929221-88-5.

Quantitative Data Summary

The following tables summarize key quantitative data for the non-deuterated form, Rimonabant, which is essential for understanding the biological context in which the deuterated standard is used.

Table 2.1: Receptor Binding Affinity and Selectivity

Rimonabant is a highly potent and selective antagonist for the CB1 receptor.

Parameter	Receptor	Value (nM)	Citation
Binding Affinity (K _i)	Cannabinoid CB1	1.8 - 5.6	[7][8]
Binding Affinity (K _i)	Cannabinoid CB2	>1,000	[8]

Table 2.2: In Vivo Efficacy in Murine Models



Assay	Agonist Challenged	Endpoint	ED₅₀ (mg/kg, i.p.)	Citation
Hypothermia	(+)-WIN 55,212- 2	Prevention of body temperature decrease	0.28	[8]
Antinociception	(+)-WIN 55,212- 2	Prevention of increased tailflick latency	1.62	[8]

Table 2.3: Pharmacokinetic Profile of Rimonabant (Oral

Administration)

Parameter	Subject	Value	Citation
Time to Max Plasma Conc. (T _{max})	Healthy Subjects	~2 hours	[9]
Terminal Half-Life (t1/2)	Healthy, Non-obese	6 - 9 days	[9]
Terminal Half-Life (t1/2)	Obese Subjects	16 days	[9]
Time to Steady State	Non-obese Subjects	13 days	[9]
Time to Steady State	Obese Subjects	25 days	[9]

Mechanism of Action and Signaling Pathway

Rimonabant functions as an antagonist and inverse agonist at the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and various peripheral tissues. As a member of the G_i/G_o family of GPCRs, CB1 receptor activation by an agonist (like an endocannabinoid) initiates several downstream signaling cascades. Rimonabant blocks these actions and can independently suppress the receptor's basal activity.

The primary signaling pathway involves:

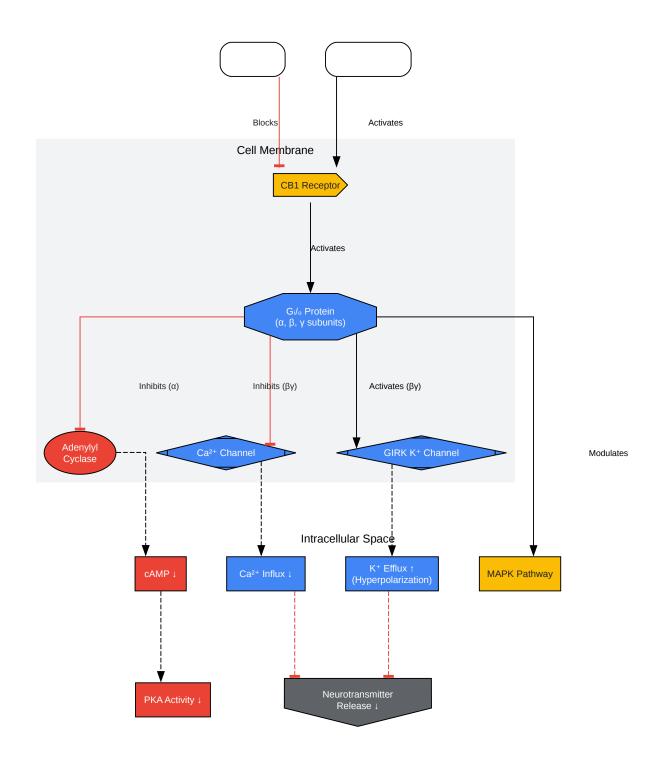
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- G-Protein Modulation: Agonist binding to the CB1 receptor activates the associated G_i/G_o protein. Rimonabant prevents this activation.
- Adenylyl Cyclase Inhibition: The activated Gα_i subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Rimonabant blocks this inhibition.[2][3]
- Ion Channel Regulation: The Gβγ subunit directly modulates ion channels, leading to the
 inhibition of voltage-gated N- and P/Q-type calcium (Ca²+) channels and the activation of Gprotein-coupled inwardly rectifying potassium (GIRK) channels. This results in reduced
 neurotransmitter release. Rimonabant prevents these effects.[3][10]
- MAPK Pathway: The CB1 receptor can also signal through the mitogen-activated protein kinase (MAPK) cascade, influencing cell growth and survival.[2]





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CB1 Receptor Signaling Pathway and Rimonabant's Antagonistic Action.



Experimental Protocols

Detailed methodologies are crucial for the accurate application and interpretation of results using **Rimonabant-d10 Hydrochloride**. The following protocols are based on established assays for CB1 receptor antagonists.

Protocol 4.1: In Vitro Endothelial Tube Formation Assay

This assay assesses the effect of CB1 receptor blockade on angiogenesis.

- Objective: To determine if CB1 antagonism inhibits the formation of capillary-like structures by endothelial cells in vitro.
- Materials:
 - Human Umbilical Vein Endothelial Cells (HUVECs)
 - Matrigel Basement Membrane Matrix
 - 48-well cell culture plates
 - M199 medium (or other suitable endothelial cell medium)
 - Basic Fibroblast Growth Factor (bFGF)
 - Rimonabant
 - Vehicle control (e.g., DMSO)
 - Inverted phase-contrast microscope with camera
- Methodology:
 - \circ Thaw Matrigel on ice overnight. Pipette 230 μL of cold Matrigel into each well of a prechilled 48-well plate.
 - Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.



- Harvest HUVECs and resuspend in M199 medium. Pre-incubate the cells with the desired concentration of Rimonabant (e.g., 0.3 μM) or vehicle for 30 minutes at 37°C.[6]
- Seed 1 x 10⁴ cells in 250 μL of medium onto the surface of the solidified Matrigel.[6]
- Stimulate the cells with a pro-angiogenic factor, such as bFGF (10 ng/mL), to induce tube formation.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6 hours.
- Examine and photograph the formation of capillary-like tube networks using an inverted microscope.
- Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total network area using imaging software (e.g., ImageJ). Compare the results from Rimonabant-treated wells to vehicle-treated controls.

Protocol 4.2: CB1 Receptor Functional Assay (Membrane Potential)

This assay measures the functional consequence of CB1 receptor activation and blockade by monitoring changes in cell membrane potential.

- Objective: To quantify the efficacy of CB1 receptor ligands by measuring agonist-induced hyperpolarization and its blockade by an antagonist.
- Materials:
 - AtT-20 cells stably expressing human CB1 receptors.
 - Fluorescence-based membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).
 - CB1 receptor agonist (e.g., CP55940).
 - Rimonabant.
 - Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

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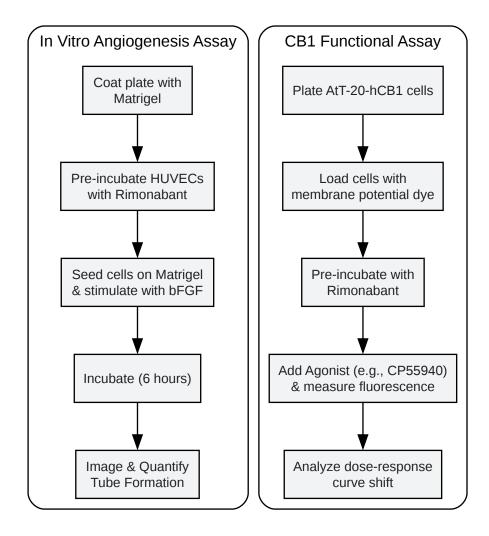


• Fluorescence plate reader (e.g., FLIPR, FlexStation).

Methodology:

- Plate the AtT-20-hCB1 cells in black-walled, clear-bottom 96- or 384-well plates and culture overnight.
- Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.
- To determine antagonist activity, pre-incubate the cells with various concentrations of Rimonabant for a defined period before adding the agonist.
- Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Add the CB1 agonist (e.g., CP55940) to the wells and immediately begin recording the fluorescence change over time. The agonist will cause hyperpolarization, resulting in a change in fluorescence.[11]
- Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Plot the agonist dose-response curve in the absence and presence of the antagonist (Rimonabant). The rightward shift of the agonist curve caused by Rimonabant can be used to calculate its antagonist affinity (pA₂ or K_e).





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